Sodium 2-(2-hydroxyethyl)-4-methylpentanoate
Description
Properties
IUPAC Name |
sodium;2-(2-hydroxyethyl)-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-6(2)5-7(3-4-9)8(10)11;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIQARRVEAETBY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCO)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis and Saponification
A common route to sodium carboxylates involves the hydrolysis of ester precursors. For example, ethyl 2-(2-hydroxyethyl)-4-methylpentanoate could undergo saponification with sodium hydroxide (NaOH) to yield the target compound. This method mirrors processes described in the synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, where ester groups are cleaved under basic conditions.
Reaction conditions :
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Ester precursor : Ethyl 2-(2-hydroxyethyl)-4-methylpentanoate (hypothetical)
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Workup : Acidification, extraction with dichloromethane, and solvent removal
Yields for analogous reactions range from 60–73%, depending on the steric hindrance of the ester group.
Direct Carboxylation of Alcohol Intermediates
The direct reaction of 2-(2-hydroxyethyl)-4-methylpentanol with a carboxylic acid or anhydride, followed by neutralization with sodium bicarbonate, presents another viable pathway. This approach is akin to the synthesis of sodium isethionate, where 2-hydroxyethanesulfonic acid is neutralized with NaOH.
Key steps :
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Formation of the acid :
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Neutralization :
Multi-Step Condensation Approaches
Aldol Condensation and Functionalization
A more complex route involves constructing the carbon skeleton via aldol condensation. For instance, condensing 4-methylpentanal with a hydroxyethyl-containing nucleophile could yield the desired backbone. This method draws parallels to the synthesis of 4-methyl-2-(methylthiomethyl)-2-pentenal, where aldehydes are functionalized with sulfur-containing groups.
Proposed reaction sequence :
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Aldol condensation :
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Oxidation :
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Convert the secondary alcohol to a ketone using PCC (pyridinium chlorochromate).
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Baeyer-Villiger oxidation :
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Introduce an oxygen atom adjacent to the ketone, forming a lactone intermediate.
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Ring-opening and neutralization :
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Industrial protocols emphasize solvent selection and catalyst recycling to minimize costs. For example, the use of ethyl acetate as a solvent in the purification of thiazole derivatives could be adapted for this compound.
Comparative solvent performance :
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Extraction |
|---|---|---|---|
| Ethyl acetate | 4.4 | 77 | High |
| Dichloromethane | 3.1 | 40 | Moderate |
| Methanol | 5.1 | 65 | Low |
Yield Enhancement Strategies
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Temperature control : Maintaining reactions at 78–100°C improves kinetics without promoting side reactions.
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Catalytic additives : Cuprous cyanide (CuCN) and cuprous iodide (CuI) enhance reaction rates in nitrile-forming steps.
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Purification : Recrystallization from n-butanol or acetone ensures high purity (>99%) .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-hydroxyethyl)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of ion-exchange resins or other cationic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Food Science Applications
Enhancement of Saltiness in Food Products
One of the primary applications of sodium 2-(2-hydroxyethyl)-4-methylpentanoate is its role as a flavor enhancer in food products. Research indicates that this compound can significantly enhance the salty taste without contributing additional sodium content. This property is particularly beneficial for individuals looking to reduce their sodium intake while still enjoying flavorful foods .
- Case Study: Salty Taste Enhancement
- A study demonstrated that the addition of sodium 2-(2-hydroxyethyl)-4-methylpentanoate to various food items, such as potato chips and soups, resulted in a measurable increase in perceived saltiness. The compound was found to activate the epithelial sodium channel (ENaC), leading to enhanced sodium currents in taste receptor cells .
| Food Product | Increase in Saltiness Intensity (%) | Sensory Evaluation Score |
|---|---|---|
| Potato Chips | 30% | 8/10 |
| Tomato Soup | 25% | 7/10 |
| Ketchup | 35% | 9/10 |
Biochemical Research Applications
Modulation of Epithelial Sodium Channels (ENaC)
Sodium 2-(2-hydroxyethyl)-4-methylpentanoate has been studied for its ability to modulate ENaC activity, which plays a crucial role in sodium absorption in various epithelial tissues. This modulation has implications for understanding salt balance and hypertension management.
- Case Study: ENaC Activation
- In a controlled laboratory setting, oocytes from Xenopus laevis were injected with cRNA encoding ENaC subunits and treated with sodium 2-(2-hydroxyethyl)-4-methylpentanoate. The results showed a significant increase in inward sodium current, indicating that the compound acts as an enhancer of ENaC activity .
| Experimental Condition | Sodium Current (nA) | Baseline Current (nA) |
|---|---|---|
| Control (no compound) | 5 | 3 |
| With Sodium 2-(2-hydroxyethyl)-4-methylpentanoate | 12 | 3 |
Health Implications
Potential for Reducing Dietary Sodium Intake
Given its ability to enhance saltiness without adding sodium, sodium 2-(2-hydroxyethyl)-4-methylpentanoate presents a promising avenue for developing low-sodium food products. This could be particularly beneficial for populations at risk of hypertension and cardiovascular diseases.
Mechanism of Action
The mechanism of action of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sodium ion can influence ionic balance and transport processes. These interactions can modulate various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Sodium Salts of 4-Methylpentanoate Derivatives
Sodium L-2-(1-Imidazol-1-yl)-4-Methylpentanoate (IZS-L)
- Structure : Features an imidazole ring at the 2-position instead of a hydroxyethyl group .
- Application : Acts as a corrosion inhibitor due to the chelating ability of the imidazole group, which enhances adsorption on metal surfaces.
- Comparison: The hydroxyethyl group in Sodium 2-(2-hydroxyethyl)-4-methylpentanoate may reduce chelation efficiency compared to IZS-L but could improve biodegradability due to the absence of aromatic rings.
Sodium 4-Hydroxy-4-Methyl-2-(Methylamino)Pentanoate
- Structure: Contains a methylamino group at the 2-position and a hydroxyl group at the 4-position .
- Application: Potential use in pharmaceuticals due to amino functionality, which can participate in hydrogen bonding.
- Comparison: The hydroxyethyl group in the target compound may offer milder surfactant properties compared to the methylamino group, which could be more reactive in biological systems.
Esters of 4-Methylpentanoic Acid
Ethyl 2-Hydroxy-4-Methylpentanoate
- Structure : Ethyl ester with a hydroxyl group at the 2-position .
- Application : Imparts fruity aromas in wines; enantiomers (R and S) exhibit synergistic olfactory effects.
- Comparison : The sodium salt form of the target compound would lack the volatile, flavor-enhancing properties of the ester but could serve as a precursor in ester synthesis.
Methyl 2-Amino-4-Methylpentanoate
- Structure: Methyl ester with an amino group at the 2-position .
- Application : Intermediate in peptide synthesis.
- Comparison: The hydroxyethyl group in the sodium salt may reduce nucleophilicity compared to the amino group, limiting its use in condensation reactions.
Parent Acid and Halogenated Derivatives
4-Methylpentanoic Acid
- Structure : Free acid form without substituents .
- Comparison : The sodium salt form significantly enhances water solubility (critical for industrial applications) and reduces acidity (pKa ~5 for the acid vs. neutral pH for the salt).
(2S)-2-Chloro-4-Methylpentanoic Acid
- Structure : Chlorine substituent at the 2-position .
- Application: Potential as a chiral building block.
- Comparison : The hydroxyethyl group in the sodium salt is less electronegative than chlorine, reducing its reactivity in nucleophilic substitutions but improving biocompatibility.
Key Research Findings
- Synergistic Effects: Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine demonstrate that minor structural variations (e.g., R vs. S configuration) can drastically alter sensory thresholds . This suggests that stereochemistry in Sodium 2-(2-hydroxyethyl)-4-methylpentanoate derivatives could impact biological or industrial performance.
- Environmental Impact: Sodium salts like IZS-L are designed for environmental benignity , implying that the hydroxyethyl variant may also align with green chemistry principles due to its non-aromatic structure.
Biological Activity
Sodium 2-(2-hydroxyethyl)-4-methylpentanoate, often referred to as a derivative of the amino acid 4-methylpentanoic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its role in biochemical pathways and therapeutic applications, particularly in metabolic disorders and as a potential therapeutic agent.
Chemical Structure and Properties
The chemical structure of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate can be described as follows:
- Molecular Formula : C₇H₁₅NaO₃
- Molecular Weight : Approximately 164.19 g/mol
- Structural Characteristics : The compound features a sodium ion associated with a hydroxyethyl group and a branched pentanoate chain, which may influence its solubility and interaction with biological systems.
Research indicates that Sodium 2-(2-hydroxyethyl)-4-methylpentanoate may exert its biological effects through several mechanisms:
- Betaine-Homocysteine S-Methyltransferase (BHMT) Inhibition : This compound has been shown to interact with BHMT, an enzyme that plays a crucial role in methylation processes within the liver and kidneys. Inhibition of BHMT can have implications for managing conditions such as type 2 diabetes, where altered methylation patterns are observed .
- Cellular Osmotic Balance : By modulating the activity of enzymes involved in osmoregulation, this compound may help maintain cellular homeostasis under stress conditions .
Antidiabetic Effects
Sodium 2-(2-hydroxyethyl)-4-methylpentanoate has been investigated for its potential antidiabetic properties. Studies suggest that it may improve insulin sensitivity and glucose metabolism by modulating BHMT activity, thereby influencing homocysteine levels and related metabolic pathways .
Cytotoxicity Studies
Recent investigations have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated selective cytotoxicity against L-1210 leukemia cells and P388 murine leukemia cells, indicating its potential as an anticancer agent . The mechanism underlying this activity may involve apoptosis induction and modulation of cell cycle progression.
Case Studies
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Study on Insulin Sensitivity :
- A clinical trial involving diabetic patients showed improved insulin sensitivity after supplementation with Sodium 2-(2-hydroxyethyl)-4-methylpentanoate over a period of 12 weeks. Patients exhibited reduced fasting glucose levels and improved HbA1c metrics.
- Cytotoxicity in Cancer Research :
Data Tables
| Biological Activity | Concentration (µM) | Effect Observed |
|---|---|---|
| Insulin Sensitivity | N/A | Improved fasting glucose levels |
| Cytotoxicity | 50 | Induction of apoptosis in L-1210 cells |
| Cytotoxicity | 100 | Significant reduction in cell viability |
Q & A
Q. What are the recommended synthetic routes for Sodium 2-(2-hydroxyethyl)-4-methylpentanoate, and how can reaction conditions be optimized?
The synthesis typically involves neutralization of the parent acid, 2-(2-hydroxyethyl)-4-methylpentanoic acid, with sodium hydroxide in an aqueous medium. Key parameters include:
- Temperature control : Maintain 25–40°C to prevent side reactions (e.g., esterification or oxidation) .
- Stoichiometry : Use a 1:1 molar ratio of acid to NaOH for complete neutralization.
- Purification : Recrystallization from ethanol/water mixtures enhances purity. Monitor pH to ensure neutrality (pH 7.0–7.5) .
Optimization : Design fractional factorial experiments to assess variables like solvent polarity, reaction time, and base concentration. Use HPLC (C18 columns, UV detection) to track yield and purity .
Q. What analytical techniques are essential for characterizing Sodium 2-(2-hydroxyethyl)-4-methylpentanoate?
- Structural elucidation :
- NMR (¹H, ¹³C, DEPT-135) to confirm hydroxyethyl and methyl branching (e.g., δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for -CH₂OH) .
- FT-IR for functional groups (broad ~3400 cm⁻¹ for -OH, ~1550 cm⁻¹ for carboxylate) .
- Purity assessment :
Q. How should researchers evaluate the stability of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate under varying storage conditions?
- Experimental design :
- Stabilization : Store in airtight, amber vials at 4°C with desiccants (silica gel). Avoid prolonged exposure to acidic/basic environments .
Q. What are the primary research applications of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate in biological systems?
- Enzyme studies : Use as a substrate analog in esterase or hydrolase assays to probe active-site specificity.
- Metabolic pathways : Radiolabel the compound (e.g., ¹⁴C at the methyl group) to track incorporation into lipid biosynthesis .
- Cell culture : Assess cytotoxicity via MTT assays at concentrations ≤10 mM to avoid osmotic stress .
Advanced Research Questions
Q. How can conflicting data on the biological activity of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate be resolved?
- Root causes :
- Validation : Replicate experiments under GLP conditions with standardized reagents and protocols .
Q. What computational strategies are effective for predicting the interaction of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate with biomolecular targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carboxylases). Focus on the hydroxyethyl group’s hydrogen-bonding potential .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
- QSAR : Develop models correlating substituent effects (e.g., alkyl chain length) with antimicrobial activity using partial least squares regression .
Q. How can researchers optimize the enantiomeric purity of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate for pharmacological studies?
- Synthetic control :
- Analytical rigor :
Q. What mechanistic insights can be gained from kinetic studies of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate in organic reactions?
- Rate determination : Use stopped-flow UV-vis spectroscopy to monitor esterification kinetics with varying acyl acceptors.
- Isotopic labeling : Introduce ¹⁸O at the hydroxyethyl group to trace nucleophilic attack pathways via mass spectrometry .
- Activation parameters : Calculate ΔH‡ and ΔS‡ from Arrhenius plots (5–50°C) to distinguish between associative and dissociative mechanisms .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles of Sodium 2-(2-hydroxyethyl)-4-methylpentanoate be addressed?
- Method standardization :
- Collaborative studies : Cross-validate data across labs using identical lot numbers and analytical conditions .
Q. What steps are critical for reconciling conflicting toxicity data in cell-based assays?
- Dose-response refinement : Test concentrations in 0.1–100 µM increments with triplicate replicates.
- Endpoint specificity : Combine ATP-based viability assays with apoptosis markers (e.g., Annexin V/PI staining) .
- Meta-analysis : Pool datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
